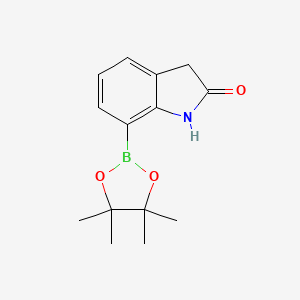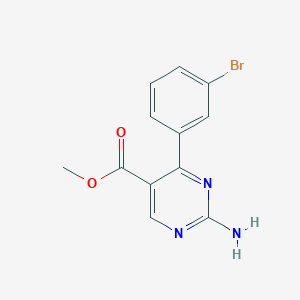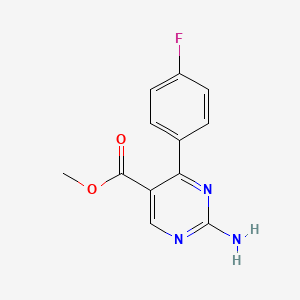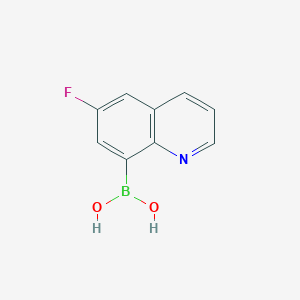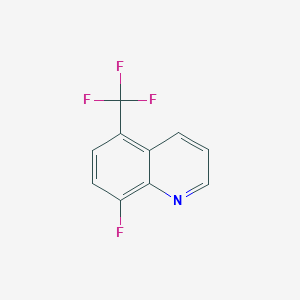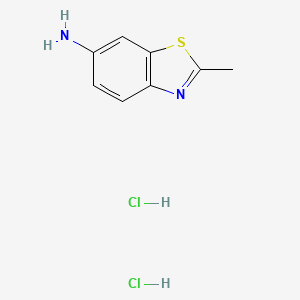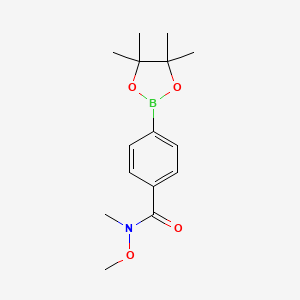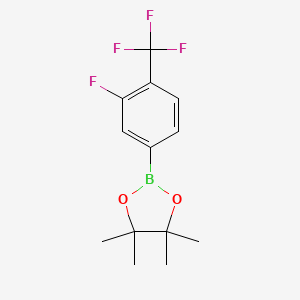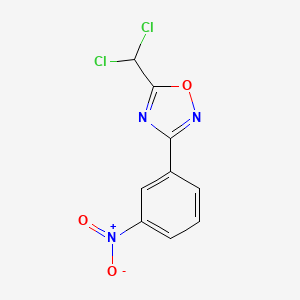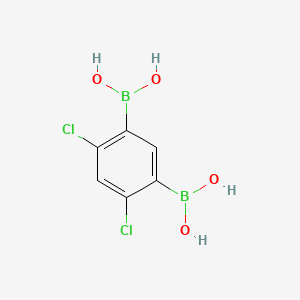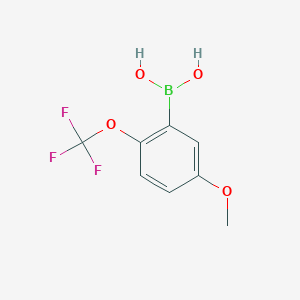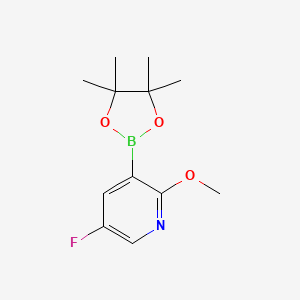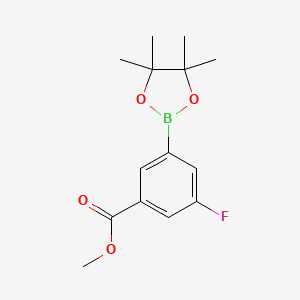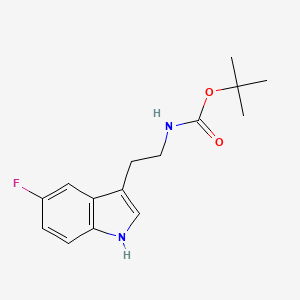
tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate
Übersicht
Beschreibung
“tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate” is a chemical compound with the molecular formula C15H19FN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate” can be represented by the InChI code: 1S/C15H19FN2O2/c1-15(2,3)20-14(19)16-8-7-10-9-17-11-5-4-6-12(18)13(10)11/h4-6,9,17-18H,7-8H2,1-3H3,(H,16,19) .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate” include a boiling point of 454.0±45.0°C at 760 mmHg . It has a molecular weight of 278.322 Da .Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions (MCRs)
- Field : Organic Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and are used in Multicomponent reactions (MCRs) to access complex molecules .
- Method : MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- Results : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
Synthesis of Biologically Active Structures
- Field : Medicinal Chemistry
- Application : The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .
- Method : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating these biologically active structures .
- Results : The inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
Antiviral Activity
- Field : Virology
- Application : Indole derivatives have shown potential as antiviral agents .
- Method : Specific indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate and 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, have been synthesized and tested for antiviral activity .
- Results : These compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-HIV Activity
- Field : Virology
- Application : Certain indole derivatives have been investigated for their potential as anti-HIV agents .
- Method : Novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and their molecular docking studies performed as potential anti-HIV-1 agents .
- Results : The results of these studies are not specified in the source .
Antitubercular Activity
- Field : Microbiology
- Application : Indole derivatives have shown potential as antitubercular agents .
- Method : Specific indole derivatives have been synthesized and tested for their antitubercular activity .
- Results : The results of these studies are not specified in the source .
Antimalarial Activity
- Field : Parasitology
- Application : Certain indole derivatives have been investigated for their potential as antimalarial agents .
- Method : Novel indole derivatives have been synthesized and their molecular docking studies performed as potential antimalarial agents .
- Results : The results of these studies are not specified in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-5-4-11(16)8-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNSHTUMRBGNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679888 | |
| Record name | tert-Butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate | |
CAS RN |
1059175-54-0 | |
| Record name | tert-Butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




